4-BUTYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE
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Overview
Description
4-BUTYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core with a butyl group at the 4-position and a benzenesulfonate ester at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with the appropriate sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for a specified duration .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-BUTYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the chromen-2-one core or the benzenesulfonate ester.
Substitution: The butyl group or the benzenesulfonate ester can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the butyl or benzenesulfonate positions.
Scientific Research Applications
4-BUTYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-BUTYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The benzenesulfonate ester may enhance the compound’s solubility and bioavailability, facilitating its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 4-Methyl-2-oxo-2H-chromen-7-yl 4-methoxy-benzenesulfonate
- 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
Uniqueness
4-BUTYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE is unique due to the presence of the butyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and distinct pharmacological profiles .
Properties
IUPAC Name |
(4-butyl-2-oxochromen-7-yl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5S/c1-3-4-5-15-12-20(21)24-19-13-16(8-11-18(15)19)25-26(22,23)17-9-6-14(2)7-10-17/h6-13H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASTUVZPANFQCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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